3-[(2-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide
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Overview
Description
3-[(2-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 3-[(2-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide involves multiple steps. One common synthetic route includes the reaction of 2-bromophenol with formaldehyde to form 2-bromophenoxymethanol. This intermediate is then reacted with 4-methoxybenzoyl chloride to form 3-[(2-bromophenoxy)methyl]-4-methoxybenzaldehyde . The final step involves the reaction of this intermediate with 3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazole-4-amine under suitable conditions to yield the target compound .
Chemical Reactions Analysis
3-[(2-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 3-[(2-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide include:
- 3-[(2-chlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide
- 3-[(2-fluorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide
- 3-[(2-iodophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide
These compounds share similar structures but differ in the halogen atom attached to the phenoxy group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H21BrF5N3O3 |
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Molecular Weight |
610.4g/mol |
IUPAC Name |
3-[(2-bromophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C27H21BrF5N3O3/c1-13-26(14(2)36(35-13)11-17-21(29)23(31)25(33)24(32)22(17)30)34-27(37)15-8-9-19(38-3)16(10-15)12-39-20-7-5-4-6-18(20)28/h4-10H,11-12H2,1-3H3,(H,34,37) |
InChI Key |
GRQSQQIDGQFLQA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC(=C(C=C3)OC)COC4=CC=CC=C4Br |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC(=C(C=C3)OC)COC4=CC=CC=C4Br |
Origin of Product |
United States |
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